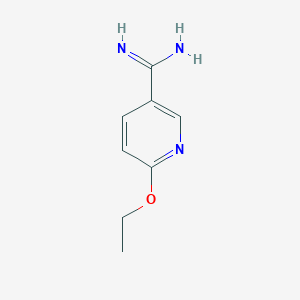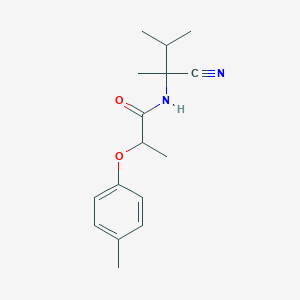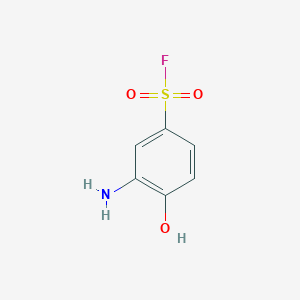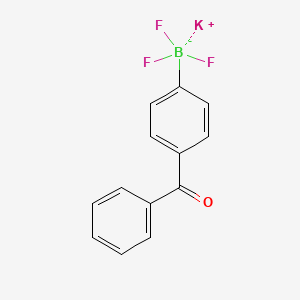![molecular formula C9H10O3 B15280206 Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxy and hydroxymethyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) typically involves the hydroxylation and hydroxymethylation of acetophenone derivatives. One common method includes the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the electrophilic aromatic substitution reactions . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone, 2’-hydroxy-4’-methoxy-: Similar structure but with a methoxy group instead of a hydroxymethyl group.
3-Hydroxyacetophenone: Lacks the hydroxymethyl group, making it less complex.
Uniqueness
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is unique due to the presence of both hydroxy and hydroxymethyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological activities compared to its similar counterparts.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-[3-hydroxy-2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-3-2-4-9(12)8(7)5-10/h2-4,10,12H,5H2,1H3 |
InChI-Schlüssel |
ADMKTAYMNAFZAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



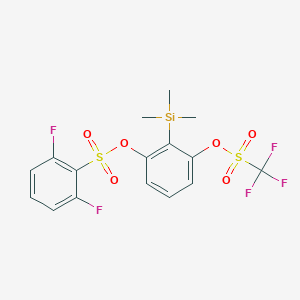

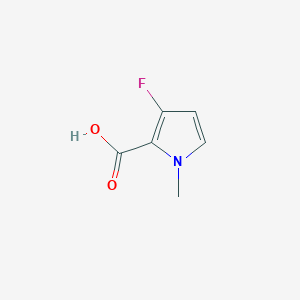
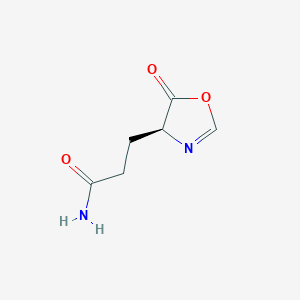

![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
